Cytotoxicity Tuning in Ruthenium Complexes: IC50 Comparison vs. PPh₃ and Cisplatin
The replacement of a triphenylphosphine (PPh₃) ligand with a phenoxydiphenylphosphine (Ph₂POPh) ligand in Ru(II) arene complexes drastically alters antiproliferative activity. A series of novel complexes [RuCl₂(η⁶-p-cymene)(κP-Ph₂PR)] with various R groups were synthesized and tested [1]. Specifically, complexes bearing the Ph₂POPh ligand framework (e.g., complex 2 with R = 4-C₆H₄Br) achieved IC₅₀ values significantly lower than both the PPh₃-based model complex (Ru-PPh₃) and the clinical benchmark cisplatin on multiple cancer cell lines [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Complex 2 (containing Ph₂PO(4-C₆H₄Br) ligand): IC₅₀ = 0.8 ± 0.2 µM (MDA-MB-231) and 2.9 ± 0.3 µM (A2780) |
| Comparator Or Baseline | Ru-PPh₃ model complex: IC₅₀ = 22.2 ± 0.6 µM (MDA-MB-231) and 15.9 ± 1.1 µM (A2780); Cisplatin: IC₅₀ = 11.3 ± 0.6 µM (MDA-MB-231) and 2.7 ± 0.1 µM (A2780) |
| Quantified Difference | Complex 2 is 28-fold more potent than Ru-PPh₃ on MDA-MB-231 cells and 14-fold more potent than cisplatin on the same cell line. |
| Conditions | In vitro antiproliferative assays on triple-negative breast cancer (MDA-MB-231) and ovarian carcinoma (A2780) cell lines after 72h exposure. |
Why This Matters
This demonstrates that substituting PPh₃ with a Ph₂POPh-based ligand can increase potency by over an order of magnitude, which is critical for selecting the optimal ligand in metallodrug development.
- [1] Biancalana, L., et al. (2017). Tuning the cytotoxicity of ruthenium(II) para-cymene complexes by mono-substitution at a triphenylphosphine/phenoxydiphenylphosphine ligand. Dalton Transactions, 46(47), 16589-16604. View Source
